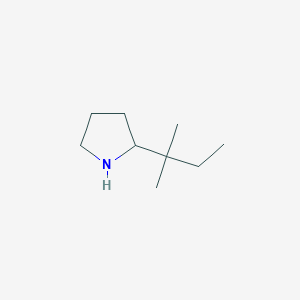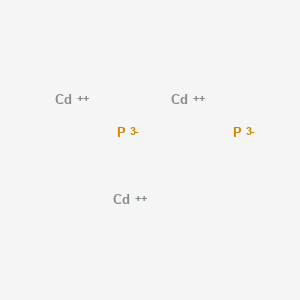
2-(2-Methylbutan-2-yl)pyrrolidine
Overview
Description
2-(2-Methylbutan-2-yl)pyrrolidine is a pyrrolidine derivative featuring a bulky 2-methylbutan-2-yl substituent at the 2-position of the pyrrolidine ring. Pyrrolidines are five-membered saturated nitrogen-containing heterocycles widely studied for their structural versatility and applications in pharmaceuticals, catalysis, and materials science . This article compares this compound with similar derivatives, focusing on synthesis, structural features, and functional applications.
Mechanism of Action
Target of Action
It is known that pyrrolidine derivatives have been widely used by medicinal chemists to obtain compounds for the treatment of various human diseases .
Mode of Action
Pyrrolidine derivatives are known for their ability to efficiently explore the pharmacophore space due to sp3-hybridization, contribute to the stereochemistry of the molecule, and increase three-dimensional (3D) coverage due to the non-planarity of the ring .
Biochemical Pathways
Pyrrolidine derivatives have been reported to influence various biological pathways .
Pharmacokinetics
The introduction of heteroatomic fragments in these molecules is a useful tool for modifying physicochemical parameters and obtaining the best ADME/Tox results for drug candidates .
Result of Action
Pyrrolidine derivatives are known to exhibit a broad range of bioactivities .
Action Environment
It is known that the spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .
Biological Activity
2-(2-Methylbutan-2-yl)pyrrolidine is a pyrrolidine derivative that has drawn attention in pharmacological research due to its potential biological activities. This article explores its biological activity, synthesizing findings from various studies to present a comprehensive view of its effects, mechanisms, and potential applications.
Chemical Structure and Properties
The compound this compound features a pyrrolidine ring with a branched alkyl substituent. This structural configuration may influence its interactions with biological targets, enhancing its pharmacological properties.
Antimicrobial Activity
Pyrrolidine derivatives, including this compound, have exhibited significant antimicrobial properties. For instance, studies have shown that certain pyrrolidine compounds demonstrate potent antibacterial activity against both Gram-positive and Gram-negative bacteria. The structure-activity relationship (SAR) indicates that modifications on the pyrrolidine ring can enhance antimicrobial efficacy .
Table 1: Antimicrobial Activity of Pyrrolidine Derivatives
| Compound | Activity Type | MIC (μg/mL) | Reference |
|---|---|---|---|
| 1-Acetyl-2-benzylpyrrolidine | Antibacterial | 31.25 | |
| N-benzoylthiourea derivatives | Anti-Acinetobacter | 31.25 | |
| 11g (Piperazinyl urea) | Anti-MRSA | - |
Anticancer Potential
Recent studies have highlighted the anticancer potential of pyrrolidine derivatives. For example, compounds with the pyrrolidine ring have been shown to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. Notably, certain derivatives exhibited IC50 values significantly lower than standard chemotherapeutic agents, indicating higher potency .
Table 2: Anticancer Activity of Pyrrolidine Derivatives
Neuropharmacological Effects
Research has indicated that some pyrrolidine derivatives exhibit neuropharmacological activities, including anticonvulsant effects. The mechanism often involves modulation of neurotransmitter systems or ion channels, suggesting potential applications in treating neurological disorders .
Study on Antimicrobial Efficacy
In a comparative study, various pyrrolidine derivatives were synthesized and tested against multiple bacterial strains. The results demonstrated that compounds with specific substitutions on the pyrrolidine ring showed enhanced activity against resistant strains such as MRSA and Acinetobacter baumannii, indicating their potential as lead compounds for antibiotic development .
Evaluation of Anticancer Properties
Another research effort focused on the synthesis of novel pyrrolidine-based compounds aimed at targeting cancer metastasis. The study revealed that specific derivatives not only inhibited cancer cell growth but also demonstrated improved selectivity for cancerous tissues over normal cells, highlighting their therapeutic promise .
Scientific Research Applications
Pharmaceutical Applications
-
Drug Development
- Pyrrolidine derivatives are often utilized in the synthesis of pharmaceutical compounds due to their ability to mimic natural biological molecules. Research has indicated that compounds similar to 2-(2-Methylbutan-2-yl)pyrrolidine can serve as precursors in the synthesis of various drugs targeting neurological disorders and other diseases .
- Anticancer Activity
- Analgesic Properties
Material Science Applications
- Polymer Chemistry
- Additives in Coatings
Catalytic Applications
- Catalyst Development
- Synthesis of Complex Molecules
Case Studies
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 2-(2-Methylbutan-2-yl)pyrrolidine, and how can reaction conditions be optimized?
- Methodology :
- Nucleophilic substitution : React pyrrolidine with 2-methylbutan-2-yl halides (e.g., bromide or chloride) under inert atmosphere (N₂/Ar) in anhydrous solvents like THF or DMF. Use a base (e.g., K₂CO₃ or NaH) to deprotonate pyrrolidine and enhance reactivity .
- Microwave-assisted synthesis : For accelerated reactions, employ microwave heating (150–200°C) with controlled pressure. Monitor progress via TLC or GC-MS to optimize reaction time and yield .
- Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradients) or distillation under reduced pressure to isolate the product .
Q. How should researchers characterize this compound to confirm structural integrity?
- Analytical techniques :
- NMR spectroscopy : ¹H/¹³C NMR to verify substitution patterns (e.g., chemical shifts for pyrrolidine protons and tert-butyl group protons in the 1.0–1.5 ppm range) .
- Mass spectrometry : High-resolution MS (HRMS) to confirm molecular weight (C₉H₁₇N, exact mass: 139.1361 g/mol) .
- FT-IR : Identify characteristic N-H stretching (≈3300 cm⁻¹) and C-N vibrations (≈1200 cm⁻¹) .
Q. What safety protocols are critical when handling this compound given limited toxicity data?
- Precautions :
- Use PPE (gloves, lab coat, goggles) and work in a fume hood to avoid inhalation/contact .
- Store in airtight containers under nitrogen, away from oxidizers and moisture .
- Conduct preliminary ecotoxicity assays (e.g., Daphnia magna acute toxicity) to assess environmental risks .
Advanced Research Questions
Q. How does the steric bulk of the 2-methylbutan-2-yl group influence structure-activity relationships (SAR) in drug discovery?
- Methodological approach :
- Comparative SAR studies : Synthesize analogs with varying substituents (e.g., isopropyl, cyclopentyl) and evaluate binding affinity to target receptors (e.g., GPCRs, ion channels) .
- Molecular docking : Use software like AutoDock to model interactions between the bulky tert-butyl group and hydrophobic binding pockets .
- Pharmacokinetic profiling : Assess metabolic stability (e.g., liver microsome assays) to determine if steric hindrance improves resistance to CYP450 oxidation .
Q. What computational strategies can predict the conformational dynamics of this compound in solution?
- Approach :
- DFT calculations : Optimize geometry at the B3LYP/6-31G(d) level to analyze rotational barriers of the pyrrolidine ring .
- Molecular dynamics (MD) simulations : Simulate solvation in explicit water or DMSO to study flexibility and hydrogen-bonding interactions .
- NOESY NMR : Validate predicted conformers through cross-peak analysis in D₂O or CDCl₃ .
Q. How can researchers resolve contradictions in reported synthetic yields for pyrrolidine derivatives?
- Troubleshooting :
- Re-examine reaction conditions : Compare solvent purity, catalyst loading, and temperature gradients across studies .
- Byproduct analysis : Use LC-MS to identify side products (e.g., elimination or dimerization) that reduce yield .
- Scale-up validation : Reproduce small-scale reactions in pilot batches to assess reproducibility .
Q. What strategies are effective for assessing biological activity when in vivo data is unavailable?
- In vitro alternatives :
- Enzyme inhibition assays : Test against target enzymes (e.g., kinases, proteases) using fluorescence-based substrates .
- Cell viability screens : Use MTT or resazurin assays on cancer/primary cell lines to evaluate cytotoxicity .
- Permeability studies : Employ Caco-2 monolayers or PAMPA to predict blood-brain barrier penetration .
Q. How can researchers address the lack of ecological toxicity data for this compound?
- Proposed workflow :
- Read-across analysis : Compare with structurally similar compounds (e.g., 2-(chloromethyl)pyrrolidine) to estimate persistence, bioaccumulation, and toxicity .
- QSAR modeling : Use tools like ECOSAR to predict acute/chronic aquatic toxicity .
- Experimental testing : Conduct OECD 301 biodegradation tests and algal growth inhibition assays .
Comparison with Similar Compounds
Structural Comparison with Analogous Pyrrolidine Derivatives
The 2-position substituent on the pyrrolidine ring critically influences molecular conformation and functionality:
- 2-(Hydroxymethyl)pyrrolidine : Exhibits a trans configuration of hydroxymethyl groups, enhancing molecular recognition in pharmaceutical applications (e.g., RNA polymerase inhibitors) .
- 2-Methylpyrrolidine : A simpler analog with a methyl group; its acetylation (e.g., N-acetyl-2-methylpyrrolidine) is straightforward but yields mixtures requiring purification .
- 2-(Het)arylpyrrolidines : Incorporate aromatic/heteroaromatic groups, often synthesized via cross-coupling or cycloaddition reactions. These derivatives face synthesis challenges, including costly catalysts and harsh conditions .
Physicochemical Properties
Substituents dictate key properties:
- Polarity : 2-(Hydroxymethyl)pyrrolidine is hydrophilic due to the hydroxyl group, whereas 2-(2-Methylbutan-2-yl)pyrrolidine’s branched alkyl chain enhances hydrophobicity .
- Safety: 5-Methyl-2-pyrrolidone (a related lactam) requires careful handling due to flammability and toxicity .
- Thermal Stability : Bulky substituents like 2-methylbutan-2-yl could increase melting/boiling points compared to smaller analogs.
Properties
IUPAC Name |
2-(2-methylbutan-2-yl)pyrrolidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19N/c1-4-9(2,3)8-6-5-7-10-8/h8,10H,4-7H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISCIHFDHYBPWIF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)(C)C1CCCN1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
141.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















